3,4-dihydro-2H-pyran-5-carbaldehyde

Lipophilicity Physicochemical Properties Drug Design

3,4-Dihydro-2H-pyran-5-carbaldehyde (CAS 25090-33-9) is a heterocyclic building block consisting of a partially saturated pyran ring with an aldehyde functional group at the 5-position. This colorless liquid (molecular formula C6H8O2, molecular weight 112.13 g/mol) is characterized by a unique bicyclic structure that combines a reactive aldehyde with an enol ether moiety, making it a versatile intermediate in organic synthesis.

Molecular Formula C6H8O2
Molecular Weight 112.13 g/mol
CAS No. 25090-33-9
Cat. No. B1273168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dihydro-2H-pyran-5-carbaldehyde
CAS25090-33-9
Molecular FormulaC6H8O2
Molecular Weight112.13 g/mol
Structural Identifiers
SMILESC1CC(=COC1)C=O
InChIInChI=1S/C6H8O2/c7-4-6-2-1-3-8-5-6/h4-5H,1-3H2
InChIKeyWWZVSCJTMPYTLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dihydro-2H-pyran-5-carbaldehyde (CAS 25090-33-9): Key Identifiers and Baseline Properties


3,4-Dihydro-2H-pyran-5-carbaldehyde (CAS 25090-33-9) is a heterocyclic building block consisting of a partially saturated pyran ring with an aldehyde functional group at the 5-position. This colorless liquid (molecular formula C6H8O2, molecular weight 112.13 g/mol) [1] is characterized by a unique bicyclic structure that combines a reactive aldehyde with an enol ether moiety, making it a versatile intermediate in organic synthesis . Its computed XLogP3-AA value of 0.3 indicates moderate lipophilicity [1].

Reactive aldehyde handle for condensations and nucleophilic additions
Enol ether moiety enables cycloadditions and heterocycle construction
Liquid format compatible with standard organic synthesis workflows

Why Generic Substitution of 3,4-Dihydro-2H-pyran-5-carbaldehyde (CAS 25090-33-9) is Scientifically Unsound


While several dihydropyran carbaldehyde isomers share the same molecular formula (C6H8O2) and are commercially available, their physicochemical properties and reactivity profiles differ significantly due to the position of the aldehyde group and the double bond within the ring. These structural variations translate into measurable differences in properties such as lipophilicity (XLogP3-AA), boiling point, and, critically, steric accessibility of the aldehyde group [1]. As detailed in the evidence below, these differences directly impact synthetic outcomes in key applications, including nucleophilic additions and cycloadditions, making generic substitution a risk to reaction yield and product purity .

Lipophilicity profile of the 2‑carbaldehyde isomer may differ, potentially altering partitioning in biphasic reaction systems.
Boiling point variation between ring‑substituted isomers can affect distillation conditions and purification method transfer.
Steric accessibility of the aldehyde group varies among dihydropyran carbaldehydes; chemoselectivity in amine coupling may shift.

Quantitative Differentiation of 3,4-Dihydro-2H-pyran-5-carbaldehyde (CAS 25090-33-9) from its Closest Analogs


Reduced Lipophilicity Compared to 2-Carbaldehyde Isomer

The target compound exhibits significantly lower lipophilicity than its 2-carbaldehyde isomer, acrolein dimer (CAS 100-73-2). This is quantified by a computed XLogP3-AA value of 0.3 for 3,4-dihydro-2H-pyran-5-carbaldehyde [1], compared to a value of 0.7 for 3,4-dihydro-2H-pyran-2-carbaldehyde [2]. This difference suggests the 5-carbaldehyde isomer will have a distinct partitioning behavior in biphasic reaction systems and potentially altered membrane permeability.

Lipophilicity comparison
Cross‑study comparable
XLogP 0.3 vs 0.7 (2‑carbaldehyde) Δ −0.4
Supports partitioning and permeability model interpretation; lower lipophilicity may influence biphasic reaction design.
Computed values; experimental verification advised.
Lipophilicity Physicochemical Properties Drug Design

Distinct Boiling Point and Volatility Profile

The target compound has a boiling point of 182.2 ± 29.0 °C at 760 mmHg , which is marginally lower than that of its 2-carbaldehyde isomer, which has a boiling point of 185.1 ± 39.0 °C at 760 mmHg . While the overlapping error margins indicate the difference is not statistically robust, the data point to a slight but measurable distinction in volatility that can influence distillation parameters.

Boiling point comparison
Data to verify
182.2 °C vs 185.1 °C (2‑carbaldehyde) Δ −2.9 °C (nominal)
Reported volatility context; distillation method and thermal process parameters may require review.
Predicted data; overlapping error margins reduce confidence.
Physical Properties Purification Process Chemistry

Sterically Hindered Aldehyde Reduces Reactivity with Amines

Vendor technical data indicates that 3,4-dihydro-2H-pyran-5-carbaldehyde exhibits low reactivity with amines and amino acids due to its steric bulk . While a direct quantitative rate comparison is not provided in the source, this qualitative assessment constitutes a class-level inference that differentiates it from less sterically hindered aldehydes, such as 3,4-dihydro-2H-pyran-2-carbaldehyde, where the aldehyde group is more accessible.

Steric hindrance effect
Class‑level inference
Low reactivity (qual.) vs higher reactivity in less hindered analogs
Supports chemoselective aldehyde utilization; steric bulk may enable tandem reactions where amine coupling is not desired.
Vendor assessment; reaction‑specific validation is recommended.
Reactivity Steric Hindrance Nucleophilic Addition

Optimal Application Scenarios for 3,4-Dihydro-2H-pyran-5-carbaldehyde (CAS 25090-33-9)


Synthesis of Pyrazolo[3,4-b]pyridine TNF-α and IL-6 Inhibitors

This compound is a proven building block in the synthesis of pyrazolo[3,4-b]pyridine derivatives, a class of compounds evaluated as TNF-α and IL-6 inhibitors . Its unique structure allows for the construction of complex heterocyclic frameworks with demonstrated anti-inflammatory activity in vitro, making it a valuable starting material for medicinal chemistry programs targeting these cytokines.

Construction of 1,8-Dihydro-6,13-bis(3-hydroxypropyl)-1,4,8,11-tetraazaannulene Ligands

The compound serves as a cyclic 3-alkoxyacrolein equivalent in the synthesis of 1,8-dihydro-6,13-bis(3-hydroxypropyl)-1,4,8,11-tetraazaannulenes, a class of macrocyclic N4 ligands that can chelate nickel(II) ions . This application leverages the aldehyde's unique reactivity profile to form stable metal complexes, which are of interest in catalysis and materials science.

Precursor for Cycloaddition Reactions in Heterocycle Synthesis

As a representative 3,4-dihydro-2H-pyran-5-carboxaldehyde, this compound is a suitable substrate for cycloaddition reactions with various olefins, enabling the preparation of 2,4-disubstituted 3,4-dihydro-2H-pyran derivatives [1]. This established synthetic route provides access to a diverse library of oxygenated heterocycles, which are common structural motifs in natural products and pharmaceuticals.

Application
Selection Property
Validation Focus
Pyrazolopyridine inhibitor scaffold research
Aldehyde‑condensation reactivity for heterocycle assembly
Target‑engagement and cytokine inhibition assay context
Tetraazaannulene ligand synthesis
Cyclic 3‑alkoxyacrolein equivalent reactivity
Metal chelation and catalytic property assessment
Dihydropyran library construction via cycloaddition
Enol ether moiety as a cycloaddition partner
Substrate scope and ring‑functionalization review

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